6''-Chloro-6''-deoxyamikacin

説明

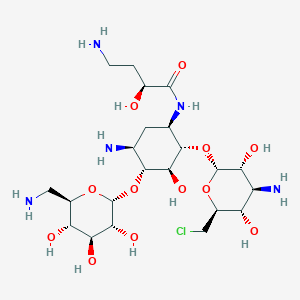

6''-Chloro-6''-deoxyamikacin is a semisynthetic aminoglycoside antibiotic derivative synthesized through selective halogenation of the parent compound amikacin. The modification involves replacing the primary hydroxyl group at the C-6" position with a chlorine atom via a reaction employing carbon tetrachloride and triphenylphosphine, achieving moderate yields while preserving other secondary hydroxyl groups in the molecule .

特性

分子式 |

C22H42ClN5O12 |

|---|---|

分子量 |

604 g/mol |

IUPAC名 |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6S)-4-amino-6-(chloromethyl)-3,5-dihydroxyoxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C22H42ClN5O12/c23-4-9-12(30)11(27)14(32)21(37-9)40-19-7(28-20(36)8(29)1-2-24)3-6(26)18(17(19)35)39-22-16(34)15(33)13(31)10(5-25)38-22/h6-19,21-22,29-35H,1-5,24-27H2,(H,28,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1 |

InChIキー |

DLJHBSKXJYQVJX-RMDFUYIESA-N |

異性体SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |

正規SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CCl)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

同義語 |

6''-chloro-6''-deoxyamikacin |

製品の起源 |

United States |

類似化合物との比較

Halogenated Amikacin Derivatives

- 6''-Deoxy-6''-iodoamikacin: Synthesized analogously to the chloro derivative, this compound replaces the C-6" hydroxyl with iodine. The synthesis pathway highlights the versatility of halogenation in modifying aminoglycosides, though differences in steric bulk and electronegativity between chlorine and iodine may influence pharmacokinetics or target binding .

Chlorinated Sugar Derivatives

- 6′-Chloro-6′-deoxysucrose : A structurally simpler chlorinated carbohydrate, synthesized with 82% yield. Its 13C NMR spectrum exhibits a distinct singlet at δC 43.9 ppm for the C-6' carbon, confirming regioselective chlorination .

- 6-Chloro-6-deoxygalactose: A monosaccharide derivative with a molecular formula of C6H11ClO4.

Key Synthetic Insight : The chlorination of 6''-Chloro-6''-deoxyamikacin demonstrates remarkable selectivity for the primary hydroxyl group at C-6" despite the presence of seven secondary hydroxyl groups. This contrasts with chlorinated sucrose derivatives, where regioselectivity is achieved through protective-group strategies or steric directing effects .

Spectroscopic Distinctions

13C NMR spectroscopy is pivotal in differentiating chlorination sites. A comparative analysis is tabulated below:

The upfield shifts in chlorinated sucrose derivatives (δC 43.0–43.9 ppm) correlate with the electronegative chlorine atom’s deshielding effect on adjacent carbons. Notably, dichlorinated derivatives (e.g., compound 8 in ) display two distinct signals (δC 44.0 and 43.2 ppm), underscoring the precision of NMR in resolving positional isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。